4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Catalog No.
S13579623
CAS No.
M.F
C8H6ClFN2O5S
M. Wt
296.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chl...

Product Name

4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

IUPAC Name

4-acetamido-2-fluoro-5-nitrobenzenesulfonyl chloride

Molecular Formula

C8H6ClFN2O5S

Molecular Weight

296.66 g/mol

InChI

InChI=1S/C8H6ClFN2O5S/c1-4(13)11-6-2-5(10)8(18(9,16)17)3-7(6)12(14)15/h2-3H,1H3,(H,11,13)

InChI Key

DKAQINXCUNJVEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F

4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a complex organic compound characterized by its unique chemical structure, which includes an acetamido group, a nitro group, a fluorine atom, and a sulfonyl chloride functional group. The compound has the molecular formula C8H7ClFNO3SC_8H_7ClFNO_3S and a molecular weight of approximately 251.66 g/mol. Its IUPAC name reflects its structure, indicating the presence of these functional groups on a benzene ring.

This compound appears as a solid powder and is typically handled with caution due to its potential hazards. It is classified under hazardous materials due to its corrosive nature and potential health risks upon exposure.

  • Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide derivatives.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.
  • Electrophilic Aromatic Substitution: The fluorine atom may be substituted under specific conditions, allowing for further functionalization of the benzene ring.

These reactions are essential for synthesizing various derivatives that may exhibit different biological activities or serve as intermediates in organic synthesis.

The biological activity of 4-acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is primarily attributed to its ability to form covalent bonds with biological targets. Compounds containing sulfonyl chloride groups have been studied for their potential as enzyme inhibitors and in medicinal chemistry applications. The presence of the nitro group may also contribute to its reactivity and interaction with biological molecules, potentially leading to therapeutic effects or toxicity.

The synthesis of 4-acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride typically involves several steps:

  • Formation of the Nitro Group: The introduction of the nitro group onto the benzene ring can be achieved through nitration reactions using nitric acid and sulfuric acid.
  • Fluorination: The incorporation of the fluorine atom can be accomplished via electrophilic fluorination methods.
  • Acetamido Group Introduction: This can be achieved by reacting an amine with acetic anhydride or acetyl chloride.
  • Sulfonyl Chloride Formation: Finally, the sulfonyl chloride functionality can be introduced through reactions involving chlorosulfonic acid or thionyl chloride.

These methods highlight the multi-step nature of synthesizing this compound, which requires careful control of reaction conditions to ensure high yields and purity.

4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride has several notable applications:

  • Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical compounds, particularly those targeting specific biological pathways.
  • Chemical Research: The compound serves as a building block in organic synthesis for developing new materials and chemicals.
  • Enzyme Inhibition Studies: Its reactivity allows it to be utilized in studying enzyme mechanisms and developing inhibitors.

Interaction studies involving 4-acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride often focus on its binding affinity with various biological targets. Research indicates that compounds with sulfonamide structures can inhibit certain enzymes by forming stable covalent bonds with active sites. These studies are crucial for understanding its potential therapeutic roles and safety profiles.

Several compounds share structural similarities with 4-acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, including:

Compound NameStructural FeaturesUnique Aspects
4-(N-Methylacetamido)benzene-1-sulfonyl chlorideContains a methylacetamido groupUsed in medicinal chemistry as an intermediate
2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamideContains a methyl group instead of acetamidoExhibits different reactivity patterns
4-Acetamido-3-fluorobenzene-1-sulfonyl chlorideFluorine at a different position on the benzene ringDifferent electronic properties due to fluorine placement
2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chlorideSimilar structure but includes a sulfonyl chlorideEnhanced reactivity due to multiple functional groups

Uniqueness

The uniqueness of 4-acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride lies in its specific combination of functional groups—particularly the acetamido and nitro groups alongside the sulfonyl chloride—which impart distinct chemical properties and biological activities not found in other similar compounds. This makes it particularly valuable in pharmaceutical research and development.

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

295.9669983 g/mol

Monoisotopic Mass

295.9669983 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

Explore Compound Types